molecular formula C12H13ClN2O4 B3274087 2-chloro-7-methoxy-5-(2-methoxyethoxy)quinazolin-4(3H)-one CAS No. 601516-84-1

2-chloro-7-methoxy-5-(2-methoxyethoxy)quinazolin-4(3H)-one

Cat. No. B3274087
CAS RN: 601516-84-1
M. Wt: 284.69 g/mol
InChI Key: SDUSFWKIZQDGCZ-UHFFFAOYSA-N
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Description

2-chloro-7-methoxy-5-(2-methoxyethoxy)quinazolin-4(3H)-one, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been widely used in scientific research to investigate the role of EGFR in various biological processes.

Mechanism of Action

2-chloro-7-methoxy-5-(2-methoxyethoxy)quinazolin-4(3H)-one targets the ATP-binding site of the EGFR tyrosine kinase, which is required for the autophosphorylation of the receptor. By inhibiting this process, 2-chloro-7-methoxy-5-(2-methoxyethoxy)quinazolin-4(3H)-one prevents the activation of downstream signaling pathways, such as the MAPK and PI3K pathways, which are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
2-chloro-7-methoxy-5-(2-methoxyethoxy)quinazolin-4(3H)-one has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, 2-chloro-7-methoxy-5-(2-methoxyethoxy)quinazolin-4(3H)-one has been used to study the role of EGFR in various biological processes, such as wound healing, angiogenesis, and neural development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-7-methoxy-5-(2-methoxyethoxy)quinazolin-4(3H)-one in lab experiments is its specificity for EGFR. It does not inhibit other receptor tyrosine kinases, such as HER2 and HER3, which are also involved in cancer development and progression. However, one limitation of 2-chloro-7-methoxy-5-(2-methoxyethoxy)quinazolin-4(3H)-one is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the use of 2-chloro-7-methoxy-5-(2-methoxyethoxy)quinazolin-4(3H)-one in scientific research. One direction is to investigate the role of EGFR in non-cancerous diseases, such as cardiovascular and neurological disorders. Another direction is to develop more potent and selective EGFR inhibitors that can overcome the limitations of 2-chloro-7-methoxy-5-(2-methoxyethoxy)quinazolin-4(3H)-one, such as low solubility and off-target effects. Finally, 2-chloro-7-methoxy-5-(2-methoxyethoxy)quinazolin-4(3H)-one can be used in combination with other targeted therapies, such as immune checkpoint inhibitors, to enhance the efficacy of cancer treatment.

Scientific Research Applications

2-chloro-7-methoxy-5-(2-methoxyethoxy)quinazolin-4(3H)-one has been widely used in scientific research to investigate the role of EGFR in various biological processes, such as cell proliferation, differentiation, and survival. It has been shown to inhibit the autophosphorylation of EGFR, which is a key step in the activation of downstream signaling pathways. 2-chloro-7-methoxy-5-(2-methoxyethoxy)quinazolin-4(3H)-one has also been used to study the effects of EGFR inhibition on cancer cell growth and metastasis.

properties

IUPAC Name

2-chloro-7-methoxy-5-(2-methoxyethoxy)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O4/c1-17-3-4-19-9-6-7(18-2)5-8-10(9)11(16)15-12(13)14-8/h5-6H,3-4H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUSFWKIZQDGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=CC2=C1C(=O)NC(=N2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-7-methoxy-5-(2-methoxyethoxy)quinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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